Naphthol AS phosphate

Description

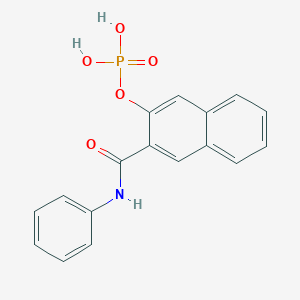

Structure

3D Structure

Properties

IUPAC Name |

[3-(phenylcarbamoyl)naphthalen-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14NO5P/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22/h1-11H,(H,18,19)(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIYXIWBXOQZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161190 | |

| Record name | N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13989-98-5 | |

| Record name | N-Phenyl-3-(phosphonooxy)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13989-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Phenylcarbamoyl)naphthalen-2-yl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013989985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(PHENYLCARBAMOYL)NAPHTHALEN-2-YL DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QAE6P8NZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Principle of Naphthol AS Phosphate in Enzyme Histochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principle of action for Naphthol AS phosphate (B84403), a pivotal chromogenic substrate in the field of enzyme histochemistry. Its primary application lies in the precise localization of phosphatase activity, particularly acid and alkaline phosphatases, within cellular and tissue samples. The underlying mechanism, a simultaneous coupling azo dye technique, provides a robust and visually discernible method for pinpointing enzymatic function, offering critical insights in various research and diagnostic contexts.

Principle of the Azo-Dye Coupling Reaction

The histochemical demonstration of phosphatase activity using Naphthol AS phosphate is predicated on a two-step simultaneous coupling reaction.[1][2][3] This method allows for the precise visualization of enzyme distribution within tissues and cells.[2]

-

Enzymatic Hydrolysis: The process is initiated by the enzymatic cleavage of the phosphate group from the this compound substrate. This hydrolysis is catalyzed by phosphatase enzymes present within the tissue sample at a pH optimal for the specific enzyme being targeted (acidic for acid phosphatase and alkaline for alkaline phosphatase).[1][2] This reaction releases a highly insoluble naphthol derivative, such as Naphthol AS-TR or Naphthol AS-MX.[2][4] The insolubility of this derivative is a critical feature, as it prevents diffusion from the site of enzymatic activity, ensuring a sharp and accurate localization of the final colored product.[2]

-

Azo-Coupling Reaction: The incubation medium also contains a stable diazonium salt, such as Fast Red TR, Fast Blue RR, or hexazonium pararosaniline.[1][2][5][6] The liberated naphthol derivative immediately couples with this diazonium salt.[2]

-

Visualization: This coupling reaction results in the formation of an intensely colored, insoluble azo-dye precipitate at the site of the enzymatic reaction.[2][3] The colored precipitate can then be visualized under a light microscope, providing a precise marker of phosphatase activity within the tissue architecture.[1][2]

Quantitative Data Summary

The following tables summarize typical reagent concentrations and experimental conditions for the detection of acid and alkaline phosphatase using this compound substrates. These values may require optimization depending on the specific tissue, cell type, and expected level of enzyme activity.

Table 1: Reagents and Conditions for Acid Phosphatase Detection

| Reagent/Parameter | Concentration/Value | Notes |

| Naphthol AS-TR Phosphate | 0.1 - 0.5 mg/mL | Dissolve in a suitable solvent like N,N-Dimethylformamide (DMF) before adding to the buffer.[3] |

| Diazonium Salt (e.g., Fast Red TR) | 0.5 - 1.0 mg/mL | Prepare fresh and protect from light.[3] |

| Buffer | 0.1 M Acetate or Citrate | Optimal pH is typically between 4.5 and 6.0.[3] |

| Incubation Temperature | 37°C or Room Temperature | Longer incubation times may be needed at room temperature.[1][3] |

| Incubation Time | 30 - 120 minutes | Monitor color development microscopically to avoid overstaining.[1][3] |

| Fixative | 10% Neutral Buffered Formalin | Cold fixation is recommended, and fixation time should be minimized to preserve enzyme activity.[3] |

Table 2: Reagents and Conditions for Alkaline Phosphatase Detection

| Reagent/Parameter | Concentration/Value | Notes |

| Naphthol AS-TR Phosphate | 5 - 10 mg in 0.5 mL DMF (stock) | Final concentration in working solution is typically lower.[2] |

| Diazonium Salt (e.g., Fast Red TR) | 50 mg in 50 mL buffer | Prepare fresh.[2] |

| Buffer | 0.1 M Tris-HCl | Optimal pH is typically around 9.0-9.2.[1][2] |

| Incubation Temperature | Room Temperature or 37°C | Temperatures must be kept between 18–26°C for some protocols to avoid significant variations in activity.[7] |

| Incubation Time | 15 - 60 minutes | The optimal time should be determined empirically.[1][2] |

| Inhibitor (optional) | 10 mM Levamisole | Can be added to block endogenous alkaline phosphatase activity.[2] |

Experimental Protocols

The following are detailed methodologies for the detection of acid and alkaline phosphatase activity using this compound.

Protocol 1: Acid Phosphatase Detection in Tissue Sections

Materials:

-

Naphthol AS-TR phosphate

-

N,N-Dimethylformamide (DMF)

-

0.1 M Acetate buffer (pH 5.0)

-

Hexazonium pararosaniline solution (prepared fresh)

-

Microscope slides with frozen or fixed tissue sections

-

Coplin jars

-

Methyl Green (for counterstaining, optional)

-

Aqueous mounting medium

Procedure:

-

Sample Preparation: Use snap-frozen tissue sections cut at 10-16 microns.[6][8] For fixed tissues, use cold 10% neutral buffered formalin and minimize fixation time.[3]

-

Preparation of Substrate Stock Solution: Dissolve 10 mg of Naphthol AS-TR phosphate in 1 mL of DMF.[1]

-

Preparation of Hexazonium Pararosaniline Solution:

-

Solution A: Dissolve 1 g of basic fuchsin in 25 mL of 2N HCl with gentle heating. Cool and filter.

-

Solution B: 4% aqueous sodium nitrite (B80452) solution (prepare fresh).

-

Immediately before use, mix equal volumes of Solution A and Solution B. Let the mixture stand for 1 minute.[1]

-

-

Preparation of Working Incubation Medium (prepare fresh):

-

To 40 mL of 0.1 M Acetate buffer (pH 5.0), add 1.6 mL of the hexazonium pararosaniline solution.

-

Adjust the pH to 5.0-5.2 with 1N NaOH if necessary.

-

Add 0.4 mL of the Naphthol AS-TR phosphate stock solution.

-

Filter the final solution before use.[1]

-

-

Incubation:

-

Immerse the slides in the freshly prepared incubation medium.

-

Incubate for 30-120 minutes at 37°C or room temperature in a dark place.[1]

-

Monitor color development under a microscope.

-

-

Washing: Rinse the slides thoroughly in three changes of distilled water.[1]

-

Counterstaining (Optional): Stain with Methyl Green for 1-2 minutes. Rinse quickly in distilled water.[1]

-

Mounting: Mount the coverslip with an aqueous mounting medium.

-

Expected Results: Sites of acid phosphatase activity will appear as a bright red to reddish-brown precipitate.[1]

Protocol 2: Alkaline Phosphatase Detection in Adherent Cell Cultures

Materials:

-

Naphthol AS-TR phosphate

-

N,N-Dimethylformamide (DMF)

-

0.1 M Tris-HCl buffer (pH 9.0)

-

Fast Red TR salt

-

Phosphate-buffered saline (PBS)

-

Adherent cells cultured on coverslips or plates

-

Hematoxylin (for counterstaining, optional)

Procedure:

-

Sample Preparation: Wash the adherent cells three times with PBS.

-

Preparation of Substrate Stock Solution: Dissolve 10 mg of Naphthol AS-TR phosphate in 1 mL of DMF.[1]

-

Preparation of Working Incubation Medium (prepare fresh):

-

To 50 mL of 0.1 M Tris-HCl buffer (pH 9.0), add 25 mg of Fast Red TR salt and dissolve completely.

-

Add 0.5 mL of the Naphthol AS-TR phosphate stock solution.

-

Mix well and filter before use.[1]

-

-

Incubation:

-

Cover the cells with the incubation medium.

-

Incubate for 15-60 minutes at room temperature in the dark.[1]

-

Monitor for the development of a red precipitate.

-

-

Washing: Stop the reaction by washing the cells three times with PBS.[1]

-

Counterstaining (Optional): Counterstain with Hematoxylin for 1-2 minutes. Rinse thoroughly with distilled water.[1]

-

Visualization: Observe under a light microscope.

-

Expected Results: Sites of alkaline phosphatase activity will appear as a red, insoluble precipitate.

Visualizations

The following diagrams illustrate the biochemical pathway and a generalized experimental workflow for the this compound method.

Caption: Biochemical pathway of this compound action.

Caption: Generalized experimental workflow for this compound histochemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Naphthol AS-MX phosphate disodium salt | Benchchem [benchchem.com]

- 5. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 6. Acid PO4 [neuromuscular.wustl.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

Naphthol AS Phosphate in Histochemistry: A Technical Guide for Enzyme Localization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Naphthol AS phosphate (B84403) and its derivatives as versatile substrates for the histochemical localization of phosphatase activity. Phosphatases, enzymes that catalyze the hydrolysis of phosphomonoesters, are integral to a vast array of cellular processes, from signal transduction to bone formation. Their precise localization within tissues provides critical insights into both normal physiological functions and pathological states, making them valuable targets in research and drug development.

This guide details the underlying principles of Naphthol AS phosphate-based enzyme detection, provides comprehensive experimental protocols for both chromogenic and fluorogenic assays, and presents quantitative data to inform experimental design. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the techniques and their applications.

Principle of the Azo-Dye Coupling Method

The histochemical demonstration of phosphatase activity using Naphthol AS phosphates is predominantly based on the simultaneous azo-dye coupling reaction. This method offers sharp localization of enzyme activity due to the rapid coupling of the reaction products. The process unfolds in a series of steps:

-

Enzymatic Hydrolysis: The tissue section is incubated in a solution containing a this compound substrate at an optimal pH for the target enzyme (acidic for acid phosphatases, alkaline for alkaline phosphatases). The phosphatase enzymes present in the tissue hydrolyze the phosphate group from the substrate.

-

Formation of an Insoluble Naphthol Derivative: This hydrolysis releases a poorly soluble naphthol derivative (e.g., Naphthol AS-TR, Naphthol AS-MX, Naphthol AS-BI). The insolubility of this product is crucial as it minimizes diffusion from the site of enzyme activity, ensuring a precise localization of the final signal.

-

Azo-Coupling Reaction: The incubation medium also contains a stable diazonium salt (e.g., Fast Red TR, Fast Blue BB). The liberated naphthol derivative immediately couples with the diazonium salt.

-

Visualization: This coupling reaction forms a brightly colored, insoluble azo-dye precipitate at the site of the enzymatic reaction. This colored precipitate can be visualized under a light microscope, providing a clear and precise indication of the phosphatase activity within the tissue architecture.

Alternatively, the liberated naphthol derivative itself can be fluorescent, allowing for detection using fluorescence microscopy, which can offer higher sensitivity for quantitative analysis.

Quantitative Data Summary

The selection of the appropriate Naphthol AS substrate and reaction conditions is critical for optimal staining. The following tables summarize key quantitative parameters for commonly used Naphthol AS derivatives.

Table 1: Spectral Properties of Naphthol AS Derivatives

| Substrate | Hydrolysis Product | Excitation Wavelength (nm) | Emission Wavelength (nm) | Notes |

| Naphthol AS-BI Phosphate | Naphthol AS-BI | 405 | 515 | Exhibits a deep green fluorescence. |

| Naphthol AS-MX Phosphate | Naphthol AS-MX | 380 | 510 | Can be used for both chromogenic and fluorogenic detection. |

| Naphthol AS-TR Phosphate | Naphthol AS-TR | 410 | 525 | A versatile substrate for both acid and alkaline phosphatases. |

Table 2: Kinetic Parameters for Phosphatases with Naphthol AS Substrates

| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Enzyme Source | Notes |

| Alkaline Phosphatase | Naphthol AS-BI Phosphate | 0.81 ± 0.43 | 3.99 ± 1.217 (absorbance units) | Rat Intestinal Mucosa | Apparent kinetic values determined by a quantitative histochemical method.[1] |

| Alkaline Phosphatase | Naphthol AS-TR Phosphate | Data Not Available | Data Not Available | - | Kinetic data is not readily available; Naphthol AS-BI phosphate is a structurally related substrate.[2] |

| Acid Phosphatase | Naphthol AS-BI Phosphate | Data Not Available | Data Not Available | - | Naphthol-ASBI phosphate is a preferred substrate for tartrate-resistant acid phosphatase isoform 5b.[3] |

Table 3: Recommended Reagent Concentrations and pH for Phosphatase Detection

| Parameter | Acid Phosphatase | Alkaline Phosphatase |

| Optimal pH | 4.5 - 6.1 | 8.0 - 10.0 |

| Typical Buffer | 0.1 M Acetate Buffer | 0.1 M Tris-HCl Buffer |

| Naphthol AS-TR Phosphate | 0.1 - 0.5 mg/mL | 0.1 - 0.5 mg/mL |

| Diazonium Salt (e.g., Fast Red TR) | 0.5 - 1.0 mg/mL | 0.5 - 1.0 mg/mL |

| Solvent for Substrate | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |

Signaling Pathways

Phosphatases are critical regulators of cellular signaling pathways, often acting in opposition to kinases to control the phosphorylation state of key proteins.

Alkaline Phosphatase in Bone Mineralization

Alkaline phosphatase (ALP), particularly the tissue-nonspecific isozyme (TNAP), is highly expressed in osteoblasts and plays a crucial role in bone formation.[4] It facilitates bone mineralization through two primary mechanisms: increasing the local concentration of inorganic phosphate (Pi), a component of hydroxyapatite, and hydrolyzing pyrophosphate (PPi), a potent inhibitor of mineralization.[4]

Prostatic Acid Phosphatase in Prostate Cancer Signaling

Prostatic acid phosphatase (PAcP) has a complex role in prostate cancer. While its circulating levels can be elevated in metastatic disease, the cellular form of PAcP (cPAcP) acts as a tumor suppressor.[4][5] cPAcP functions as a protein tyrosine phosphatase, dephosphorylating and inactivating the oncogenic receptor tyrosine kinase HER-2/ErbB-2.[5][6] This dephosphorylation inhibits downstream signaling pathways, such as the MAPK/ERK pathway, which are involved in cell proliferation and survival.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the detection of alkaline and acid phosphatase activity using Naphthol AS derivatives in both frozen and paraffin-embedded tissue sections, as well as a protocol for a fluorometric assay.

Chromogenic Detection of Alkaline Phosphatase in Frozen and Paraffin-Embedded Sections

This protocol is a general guideline and may require optimization for specific tissues.

Materials:

-

Naphthol AS-TR phosphate (or Naphthol AS-MX phosphate)

-

N,N-Dimethylformamide (DMF)

-

0.1 M Tris buffer, pH 9.0

-

Fast Red Violet LB salt or Fast Blue BB salt

-

Magnesium chloride (MgCl₂)

-

Fixative (e.g., cold acetone (B3395972) for frozen sections, 4% paraformaldehyde for paraffin-embedded sections)

-

Phosphate Buffered Saline (PBS)

-

Nuclear counterstain (e.g., Mayer's Hematoxylin)

-

Aqueous mounting medium

Procedure:

-

Tissue Preparation:

-

Frozen Sections: Cut fresh frozen sections at 5-10 µm, mount on slides, and fix in cold acetone for 10 minutes at 4°C.[7] Air dry briefly.

-

Paraffin-Embedded Sections: Deparaffinize and rehydrate sections through graded ethanol (B145695) to distilled water.[7]

-

-

Preparation of Staining Solution (prepare fresh):

-

Substrate Stock Solution: Dissolve 10 mg of Naphthol AS-TR phosphate in 0.5 ml of DMF.[7]

-

Working Staining Solution: To 50 ml of 0.1 M Tris buffer (pH 9.0), add 10 mg of Fast Red Violet LB salt and mix until dissolved. Add 1 ml of the Substrate Stock Solution and MgCl₂ to a final concentration of 2 mM. Filter the solution.[8]

-

-

Staining:

-

Cover the tissue sections with the staining solution and incubate at 37°C for 15-60 minutes. Monitor color development microscopically.[7]

-

-

Washing and Counterstaining:

-

Rinse sections gently with distilled water.

-

(Optional) Counterstain with Mayer's Hematoxylin (B73222) for 1-2 minutes.[7]

-

"Blue" the sections in running tap water if hematoxylin is used.

-

-

Mounting:

-

Mount with an aqueous mounting medium. Do not dehydrate through alcohols and xylene, as the azo dye product can be soluble in organic solvents.[8]

-

Expected Results: Sites of alkaline phosphatase activity will appear as a bright red to reddish-brown precipitate.

Chromogenic Detection of Acid Phosphatase in Frozen Sections

Materials:

-

Naphthol AS-TR phosphate

-

N,N-Dimethylformamide (DMF)

-

0.1 M Acetate buffer, pH 5.0

-

Hexazonium pararosaniline solution (prepared fresh) or Fast Red TR salt

-

Nuclear counterstain (e.g., Methyl Green)

-

Aqueous mounting medium

Procedure:

-

Tissue Preparation:

-

Cut frozen tissue sections at 5-10 µm and mount on slides.

-

Fix in cold acetone for 5-10 minutes at -20°C or 4% paraformaldehyde for 10 minutes at room temperature. Air dry.

-

-

Preparation of Incubation Medium (prepare fresh):

-

Hexazonium Pararosaniline Preparation (if used): Mix equal volumes of a solution of 1 g basic fuchsin in 25 mL 2N HCl and a fresh 4% aqueous sodium nitrite (B80452) solution. Let stand for 1 minute.

-

Substrate Stock Solution: Dissolve 10 mg of Naphthol AS-TR phosphate in 1 mL of DMF.

-

Working Incubation Medium: To 40 mL of 0.1 M Acetate buffer (pH 5.0), add 1.6 mL of the hexazonium pararosaniline solution (or dissolve 40 mg of Fast Red TR salt). Add 0.4 mL of the Substrate Stock Solution. Filter before use.

-

-

Staining:

-

Immerse slides in the incubation medium and incubate for 30-120 minutes at 37°C in the dark.

-

-

Washing and Counterstaining:

-

Rinse slides thoroughly in distilled water.

-

(Optional) Counterstain with Methyl Green for 1-2 minutes.

-

-

Mounting:

-

Mount with an aqueous mounting medium.

-

Expected Results: Sites of acid phosphatase activity will appear as a bright red to reddish-brown precipitate.

Fluorometric Assay for Alkaline Phosphatase Activity

This protocol can be adapted for a 96-well plate format for quantitative analysis.

Materials:

-

Naphthol AS-MX phosphate or other suitable fluorogenic Naphthol AS derivative

-

Alkaline Phosphatase Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂)

-

Purified alkaline phosphatase standard and samples

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound substrate in DMF.

-

Prepare serial dilutions of the alkaline phosphatase standard in the assay buffer.

-

-

Assay:

-

To each well of a 96-well black microplate, add your samples and standards.

-

Prepare the working substrate solution by diluting the stock solution in the assay buffer to the desired final concentration.

-

Initiate the reaction by adding the working substrate solution to each well.

-

-

Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/510 nm for Naphthol AS-MX) at regular time intervals (kinetic assay) or after a fixed time point (endpoint assay).

-

-

Data Analysis:

-

Generate a standard curve using the fluorescence readings from the known concentrations of the alkaline phosphatase standard.

-

Determine the phosphatase activity in the experimental samples by comparing their fluorescence to the standard curve.

-

Experimental Workflows and Logical Relationships

Troubleshooting

Successful histochemical staining with Naphthol AS phosphates requires careful attention to detail. The following table outlines common issues and their potential solutions.

Table 4: Troubleshooting Guide for this compound Staining

| Issue | Possible Cause | Suggested Solution |

| No or Weak Staining | Inactive enzyme due to improper tissue handling or fixation. | Use fresh tissue and optimize fixation protocol; avoid over-fixation.[8] |

| Inactive substrate or diazonium salt. | Use fresh reagents and store them properly.[8] | |

| Incorrect pH of the buffer. | Prepare fresh buffer and verify the pH.[8] | |

| High Background Staining | Incomplete washing after fixation. | Ensure thorough washing of sections.[8] |

| Spontaneous decomposition of the diazonium salt. | Prepare the staining solution immediately before use and filter it.[8] | |

| Endogenous enzyme activity. | Add an appropriate inhibitor to the incubation medium (e.g., levamisole (B84282) for most alkaline phosphatases). | |

| Crystalline Precipitate | Concentration of the diazonium salt is too high. | Reduce the concentration of the diazonium salt.[8] |

| Reagents not fully dissolved. | Ensure complete dissolution of the substrate and diazonium salt; filter the incubation medium. | |

| Incubation temperature is too high. | Incubate at a lower temperature (e.g., room temperature or 37°C).[8] | |

| Diffuse, Non-localized Staining | The reaction product is soluble in mounting medium. | Use an aqueous mounting medium; avoid dehydration with alcohol and xylene.[8] |

| Substrate or reaction product diffusion. | Use a simultaneous coupling method with optimal reagent concentrations. |

References

- 1. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Naphthol-ASBI phosphate as a preferred substrate for tartrate-resistant acid phosphatase isoform 5b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular prostatic acid phosphatase, a PTEN-functional homologue in prostate epithelia, functions as a prostate-specific tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Prostatic Acid Phosphatase: Structure, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular prostatic acid phosphatase: a protein tyrosine phosphatase involved in androgen-independent proliferation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Naphthol AS Phosphate: A Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Naphthol AS phosphate (B84403) and its derivatives. Naphthol AS phosphates are a class of organic compounds primarily utilized as chromogenic and fluorogenic substrates for the detection of phosphatase activity, particularly acid and alkaline phosphatases, in various biological assays. Their ability to form insoluble, colored precipitates upon enzymatic hydrolysis makes them invaluable tools in histochemistry, immunohistochemistry, and blotting techniques.

Chemical Structure

Naphthol AS phosphate consists of a naphthol moiety linked to a phosphate group and an anilide group. The core structure is based on 3-hydroxy-2-naphthoic acid anilide. The general structure is characterized by the N-phenyl-3-(phosphonooxy)-2-naphthalenecarboxamide backbone. Variations in this structure, such as the addition of substituent groups on the naphthalene (B1677914) or aniline (B41778) rings, give rise to a range of this compound derivatives with distinct properties.

Below is the chemical structure of the parent this compound.

Physicochemical Properties

Quantitative physicochemical data for the parent this compound is not extensively documented in publicly available literature. However, data for several of its common derivatives and their salts are available and provide a strong indication of its general properties. The following table summarizes the key physicochemical properties of this compound and some of its derivatives.

| Property | This compound | This compound disodium (B8443419) salt | Naphthol AS-BI phosphate | Naphthol AS-TR phosphate disodium salt | Naphthol AS-MX phosphate |

| CAS Number | 13989-98-5[1][2] | 69815-54-9[3] | 1919-91-1[4] | 4264-93-1[5] | 1596-56-1 |

| Molecular Formula | C₁₇H₁₄NO₅P[1][2] | C₁₇H₁₂NNa₂O₅P[3] | C₁₈H₁₅BrNO₆P[4] | C₁₈H₁₃ClNNa₂O₅P[5] | C₁₉H₁₈NO₅P |

| Molecular Weight ( g/mol ) | 343.27[1][2] | 387.23[3] | 452.2[4] | 435.71[6] | 371.32 |

| Appearance | Powder[1] | White to off-white powder[3] | Crystalline solid[7] | - | Light yellow powder |

| Solubility | Ethanol: 50 mg/mL (clear, light yellow)[1] | Water: 50 mg/mL (clear, light yellow)[3] | DMSO: ~20 mg/mL, DMF: ~20 mg/mL, Ethanol: ~2 mg/mL, Sparingly soluble in aqueous buffers[4][7] | - | Ethanol: 50 mg/mL (clear to slightly hazy, colorless to faintly yellow) |

| UV/Vis (λmax) | - | - | 242 nm[4][7] | - | - |

| Storage Temperature | -20°C[1] | -20°C[3] | -20°C[7] | - | -20°C |

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the phosphorylation of the corresponding Naphthol AS compound.[8] The following is a generalized protocol based on common phosphorylation reactions.

Materials:

-

Naphthol AS derivative (e.g., Naphthol AS-TR)

-

Phosphorylating agent (e.g., phosphorus oxychloride)

-

Anhydrous base/solvent (e.g., pyridine)

-

Anhydrous, inert solvent (e.g., dichloromethane)

-

Hydrochloric acid (for workup)

-

Deionized water

Procedure:

-

Dissolution: Dissolve the starting Naphthol AS derivative in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Base Addition: Slowly add the anhydrous base to the cooled solution.

-

Phosphorylation: Add the phosphorylating agent dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to stir at 0°C for a specified time, then warm to room temperature and stir until completion (monitored by TLC or HPLC).

-

Quenching: Carefully quench the reaction by the slow addition of cold water or ice.

-

Acidification and Precipitation: Acidify the aqueous layer with dilute hydrochloric acid to precipitate the crude this compound derivative.

-

Isolation and Washing: Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Drying: Dry the crude product under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system.[8]

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.[9]

Materials:

-

This compound derivative

-

Solvent of interest (e.g., water, buffer, organic solvent)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of the this compound derivative to a glass vial containing a known volume of the solvent.

-

Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the sample to further separate the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) against a standard curve.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Mechanism of Action in Enzyme Detection

This compound itself is not a signaling molecule. Its utility lies in its role as a substrate for phosphatases. The enzymatic reaction is a key component of a detection system widely used in various life science applications.

The principle involves a two-step process:

-

Enzymatic Hydrolysis: A phosphatase enzyme cleaves the phosphate group from the this compound substrate. This reaction releases a highly insoluble naphthol derivative. The insolubility is crucial as it ensures that the reaction product remains at the site of enzyme activity, allowing for precise localization.

-

Azo-Coupling Reaction: The liberated naphthol derivative immediately couples with a diazonium salt (e.g., Fast Red TR) present in the reaction mixture. This coupling reaction forms a highly colored, insoluble azo dye.

The resulting colored precipitate provides a visual marker of the location of phosphatase activity within a tissue section or on a blotting membrane.

References

- 1. This compound 13989-98-5 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound 69815-54-9 [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Naphthol AS-TR phosphate disodium salt | C18H13ClNNa2O5P | CID 16219747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Navigating the Solubility of Naphthol AS Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Naphthol AS phosphate (B84403) and its derivatives in various solvents. Understanding the solubility of this key substrate is critical for its effective application in a wide range of biochemical assays, including histochemical staining and enzyme-linked immunosorbent assays (ELISA). This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of relevant enzymatic pathways and experimental workflows.

Quantitative Solubility Data

The solubility of Naphthol AS phosphate and its analogs can vary significantly depending on the specific salt form and the solvent system used. The following table summarizes the available quantitative solubility data for this compound and its closely related derivatives, providing a comparative reference for researchers.

| Compound Name | Solvent | Reported Solubility | Source |

| This compound | Ethanol | 50 mg/mL | |

| This compound disodium (B8443419) salt | Water | 50 mg/mL | [1] |

| Naphthol AS-BI phosphate | Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL | [2][3] |

| Naphthol AS-BI phosphate | Dimethylformamide (DMF) | 20 mg/mL | [3][4] |

| Naphthol AS-BI phosphate | Ethanol | ~2 mg/mL | [3] |

| Naphthol AS-BI phosphate | 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [2][3] |

| Naphthol AS-MX phosphate | Ethanol | 50 mg/mL | [5] |

| Naphthol AS-MX phosphate disodium salt | Water | 100 mg/mL |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for reliable experimental design and data interpretation. Below are detailed methodologies for two common solubility assays.

Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

This compound (or its derivative)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it on a shaker or rotator at a constant temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

After equilibration, centrifuge the sample to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent.

-

Determine the concentration of the dissolved this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic Solubility (Turbidimetric Method)

This high-throughput method is often used in early-stage drug discovery to assess the solubility of a large number of compounds.

Materials:

-

This compound (or its derivative)

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

96-well microplate

-

Plate shaker

-

Plate reader capable of measuring turbidity (nephelometer) or UV-Vis absorbance

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

Add the aqueous buffer to the wells of a 96-well microplate.

-

Add a small volume of the this compound DMSO stock solution to each well to create a dilution series.

-

Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

-

Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where this compound absorbs. The concentration at which the absorbance plateaus indicates the solubility limit.

Visualizing Key Processes

Diagrams can aid in understanding the underlying mechanisms and workflows involving this compound.

Caption: Enzymatic reaction of this compound.

Caption: Thermodynamic solubility determination workflow.

References

The Core Mechanism of Naphthol AS Phosphate in Enzyme Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Naphthol AS phosphate-based detection method, a cornerstone technique in enzyme histochemistry and biochemical assays. We will delve into the core mechanism, provide detailed experimental protocols, present available quantitative data, and visualize the key processes to empower researchers in their application of this versatile enzymatic detection system.

Introduction to this compound-Based Enzyme Detection

Naphthol AS phosphates are a class of chromogenic and fluorogenic substrates widely employed for the detection of hydrolytic enzymes, most notably alkaline phosphatase (ALP) and acid phosphatase (AP).[1][2] The utility of these substrates lies in their ability to generate a highly localized and insoluble colored or fluorescent product at the site of enzyme activity, enabling precise visualization within cells and tissues.[3][4] This method is invaluable in diverse research fields, including diagnostics, drug development, and developmental biology, for elucidating the spatial distribution and activity of key enzymatic markers.[4]

The fundamental principle is a two-step process: enzymatic hydrolysis followed by a coupling reaction.[5] First, the phosphatase enzyme cleaves the phosphate (B84403) group from the this compound substrate. This enzymatic action releases an insoluble naphthol derivative.[4] Subsequently, this naphthol intermediate immediately couples with a diazonium salt present in the reaction mixture, forming a stable, insoluble, and intensely colored azo dye precipitate at the site of the enzyme.[3][5]

The Core Reaction Mechanism

The detection of phosphatase activity using this compound substrates is based on the principle of simultaneous azo-dye coupling.[4] The reaction proceeds as follows:

-

Enzymatic Hydrolysis: The phosphatase enzyme, under optimal pH conditions (alkaline for ALP, acidic for AP), catalyzes the hydrolysis of the this compound substrate.[4] This reaction liberates an insoluble naphthol derivative (e.g., Naphthol AS-TR, Naphthol AS-MX, or Naphthol AS-BI) and an inorganic phosphate. The insolubility of the naphthol product is critical for preventing diffusion and ensuring sharp, accurate localization of the enzyme.[4]

-

Azo-Coupling: The liberated naphthol derivative is highly reactive and immediately couples with a diazonium salt (e.g., Fast Red TR, Fast Blue BB) that is included in the incubation medium.[4][6] This reaction forms a vibrant, insoluble azo dye. The color of the final precipitate is dependent on the specific diazonium salt used.[3]

Mechanism of azo dye formation in this compound staining.

Quantitative Data and Substrate Properties

The choice of Naphthol AS substrate can influence the sensitivity and characteristics of the assay. While comprehensive, directly comparable kinetic data for all substrates is sparse, the available information provides valuable insights for experimental design.

Table 1: Spectral Properties of Naphthol AS Hydrolysis Products

| Substrate | Hydrolysis Product | Excitation (nm) | Emission (nm) | Notes |

| Naphthol AS-BI Phosphate | Naphthol AS-BI | 405 | 515 | Produces a deep green fluorescence.[1][7] |

| Naphthol AS-MX Phosphate | Naphthol AS-MX | 380 | 510 | The hydrolyzed product is fluorescent.[1][3] |

| Naphthol AS-TR Phosphate | Naphthol AS-TR | 388-410 | 512-525 | The hydrolyzed product is fluorescent.[1][6][8] |

Table 2: Kinetic Parameters for Alkaline Phosphatase with Naphthol AS-BI Phosphate

| Parameter | Value | Enzyme Source | Notes |

| Km | 0.26 ± 0.081 mM | Rat Intestinal Mucosa | Determined in test tube experiments. This substrate showed a significantly higher affinity (approx. 10 times) for the enzyme compared to p-Nitrophenylphosphate.[1] |

| Km | 1.38 x 10⁻⁵ M | Calf Intestinal | Determined fluorometrically.[1] |

Note: For the fluorometric analysis of alkaline phosphatase, Naphthol AS-BI phosphate has been reported to be a superior substrate compared to Naphthol AS-MX and Naphthol AS-TR phosphates.[1][9]

Experimental Protocols

The following are detailed methodologies for the detection of alkaline and acid phosphatase activity using Naphthol AS-TR phosphate. These protocols serve as a general guideline and may require optimization for specific tissues and applications.[6]

General Experimental Workflow

General workflow for this compound histochemical staining.

Protocol for Alkaline Phosphatase (ALP) Detection

I. Materials and Reagents

-

Naphthol AS-TR phosphate (or other Naphthol AS variant)

-

Fast Red TR salt (or other suitable diazonium salt)

-

N,N-Dimethylformamide (DMF)

-

Fixative (e.g., cold acetone for frozen sections, 4% paraformaldehyde for paraffin-embedded sections)[6]

-

Phosphate Buffered Saline (PBS)

-

Nuclear counterstain (e.g., Mayer's Hematoxylin)

-

Aqueous mounting medium

II. Procedure

-

Sample Preparation and Fixation:

-

Washing: Wash sections thoroughly with PBS to remove the fixative.[6]

-

Preparation of Staining Solution (Prepare fresh): a. Substrate Stock Solution: Dissolve 5-10 mg of Naphthol AS-TR phosphate in 0.5 ml of DMF.[4] b. Working Staining Solution: To 50 ml of 0.1 M Tris buffer (pH 9.2), add 50 mg of Fast Red TR salt and mix until dissolved.[4] c. Add the substrate stock solution to the buffer-diazonium salt solution and mix thoroughly. Filter the solution before use.[4]

-

Incubation: Cover the tissue sections with the staining solution and incubate at 37°C or room temperature for 15-60 minutes. Monitor color development microscopically.[4][6]

-

Washing: Rinse the sections gently with distilled water.[6]

-

Counterstaining (Optional): Counterstain with Mayer's Hematoxylin for 1-2 minutes for nuclear detail.[4]

-

Mounting: Rinse in distilled water and mount with an aqueous mounting medium. The azo dye product can be soluble in organic solvents.[4]

III. Expected Results Sites of alkaline phosphatase activity will be marked by a red to reddish-brown precipitate.[4]

Protocol for Acid Phosphatase (AP) Detection

I. Materials and Reagents

-

Naphthol AS-TR phosphate (or other Naphthol AS variant)

-

Fast Red TR salt (or other suitable diazonium salt)

-

N,N-Dimethylformamide (DMF)

-

Fixative (as for ALP)

-

Nuclear counterstain (e.g., Mayer's Hematoxylin)

-

Aqueous mounting medium

II. Procedure

-

Sample Preparation and Fixation: Follow the same procedure as for ALP detection.

-

Washing: Wash sections thoroughly with PBS.

-

Preparation of Staining Solution (Prepare fresh): a. Substrate Stock Solution: Dissolve 4 mg of Naphthol AS-TR phosphate in 0.5 ml of DMF.[4] b. Working Staining Solution: To 40 ml of 0.1 M Acetate buffer (pH 5.0), add 40 mg of Fast Red TR salt and mix until dissolved.[4] c. Add the substrate stock solution to the buffer-diazonium salt solution and mix well. Filter if necessary.[4]

-

Incubation: Immerse slides in the staining medium and incubate at 37°C for 30-60 minutes in the dark.[4][5]

-

Washing: After incubation, rinse the slides thoroughly with distilled water.[5]

-

Counterstaining (Optional): Counterstain with Mayer's Hematoxylin for 1-2 minutes.[5]

-

Dehydration and Mounting: Dehydrate through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.[5]

III. Expected Results Sites of acid phosphatase activity will appear as a bright red to reddish-brown precipitate.[5]

Conclusion

The this compound system offers a robust and versatile method for the detection and localization of phosphatase activity. Its ability to produce sharp, insoluble precipitates at the site of enzymatic action provides high-resolution spatial information critical for a wide range of research applications. By understanding the core chemical mechanism and carefully selecting substrates and optimizing protocols, researchers can effectively leverage this powerful technique to gain deeper insights into enzymatic processes in both health and disease. While quantitative data on kinetic parameters remain somewhat limited, the qualitative and semi-quantitative data derived from this method are indispensable for a comprehensive understanding of enzyme function in a biological context.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Purification of Naphthol AS-TR Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Naphthol AS-TR phosphate (B84403), a critical substrate for the histochemical demonstration of acid and alkaline phosphatase activity.[1][2][3] The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical workflows and reaction principles to assist researchers in achieving high-purity compounds for sensitive biochemical assays.

Chemical and Physical Properties

Naphthol AS-TR phosphate, chemically known as 3-[(4-chloro-o-tolyl)carbamoyl]-2-naphthylphosphoric acid, and its commonly used disodium (B8443419) salt, are foundational reagents in enzyme histochemistry.[4][5] A summary of their key properties is detailed below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅ClNO₅P | [5] |

| Molecular Weight | 391.74 g/mol | [5] |

| CAS Number | 2616-72-0 | [5] |

| Appearance | White, slightly yellow or dark green crystalline powder | [5] |

| Purity (HPLC) | ≥95% - ≥99% | [1][5] |

| Storage Temperature | < 0°C to -20°C | [1][5] |

| Solubility (Disodium Salt) | Water: 50 mg/mL (clear, colorless to faintly yellow) | [1][4] |

| Solubility | Soluble in DMF or TRIS-HCl buffer | [4] |

Synthesis of Naphthol AS-TR Phosphate

The synthesis of Naphthol AS-TR phosphate is achieved through the phosphorylation of its precursor, Naphthol AS-TR (N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide).[4] The process involves the reaction of the hydroxyl group on the naphthol ring with a suitable phosphorylating agent.[4]

Experimental Protocol: A Plausible Synthetic Route

This protocol describes a generalized method based on standard phosphorylation reactions for hydroxylated aromatic compounds.[4] Optimization may be required for specific laboratory conditions.

Materials:

-

Naphthol AS-TR (starting material)[6]

-

Phosphorus oxychloride (POCl₃) or other suitable phosphorylating agent[4]

-

Pyridine (or other suitable base/solvent)[4]

-

Dry, inert solvent (e.g., dichloromethane, acetonitrile)[4]

-

Hydrochloric acid (HCl), dilute[4]

-

Deionized water[4]

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate[4]

-

Standard laboratory glassware for inert atmosphere reactions[4]

Procedure:

-

Dissolution: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve Naphthol AS-TR in a dry, inert solvent.[4]

-

Cooling: Cool the solution to 0°C using an ice bath.[4]

-

Base Addition: While maintaining the temperature at 0°C, slowly add a suitable base, such as pyridine, to the solution.[4]

-

Phosphorylation: Add the phosphorylating agent (e.g., phosphorus oxychloride) dropwise to the stirred solution. This reaction is exothermic and requires careful temperature control.[4]

-

Reaction: Allow the mixture to stir at 0°C for a designated period, then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion.[4]

-

Quenching: Carefully quench the reaction by the slow addition of cold water or ice.[4]

-

Acidification: Acidify the aqueous layer with dilute hydrochloric acid to precipitate the crude Naphthol AS-TR phosphate.[4]

-

Isolation: Collect the crude precipitate via vacuum filtration and wash it thoroughly with cold deionized water.[4]

-

Drying: Dry the crude product under vacuum to remove residual water and solvent.[4]

Purification by Recrystallization

To achieve the high purity required for sensitive enzymatic assays, the crude Naphthol AS-TR phosphate must be purified.[4] Recrystallization is a highly effective method for this purpose.[4]

Experimental Protocol: Recrystallization

Materials:

-

Crude Naphthol AS-TR phosphate[4]

-

Suitable solvent or solvent mixture (e.g., ethanol/water, acetone/water)[4]

-

Activated carbon (optional, for decolorization)[4]

-

Filtration apparatus (e.g., Buchner funnel, filter paper)[4]

Procedure:

-

Solvent Selection: Identify a suitable solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]

-

Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot solvent.[4]

-

Decolorization (Optional): If the solution has a noticeable color, add a small amount of activated carbon and briefly heat the solution.[4]

-

Hot Filtration: Quickly filter the hot solution by gravity to remove activated carbon and any insoluble impurities.[4]

-

Crystallization: Allow the hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

-

Isolation: Collect the purified crystals by vacuum filtration.[4]

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[4]

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.[4]

Visualizing the Workflow and Application

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Naphthol AS-TR phosphate.

Caption: General workflow for the synthesis and purification of Naphthol AS-TR phosphate.

Principle of Enzymatic Detection

Naphthol AS-TR phosphate does not function as a signaling molecule itself.[4] Its utility is derived from its role as a substrate in a simultaneous coupling reaction for detecting phosphatase enzymes.[7] The enzyme cleaves the phosphate group, and the resulting naphthol derivative immediately couples with a diazonium salt (like Fast Red TR) to form a colored, insoluble azo dye precipitate at the site of enzyme activity.[7]

Caption: Enzymatic reaction of Naphthol AS-TR Phosphate for histochemical staining.[7]

References

- 1. Naphthol AS-TR phosphate = 99 HPLC, Bulk package 4264-93-1 [sigmaaldrich.com]

- 2. Naphthol AS-TR phosphate = 99 HPLC, Bulk package 4264-93-1 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Naphthol AS-TR - CAS-Number 92-76-2 - Order from Chemodex [chemodex.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Naphthol AS Phosphate Derivatives for Phosphatase Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Naphthol AS phosphate (B84403) derivatives, a versatile class of substrates essential for the detection and quantification of phosphatase activity. We will delve into the core principles of their application, present comparative data, and provide detailed experimental protocols for their use in various research contexts, including histochemistry, immunoassays, and quantitative enzyme kinetics.

Introduction: The Utility of Naphthol AS Phosphates

Naphthol AS phosphates are chromogenic and fluorogenic substrates used to detect the activity of various hydrolytic enzymes, most notably alkaline phosphatase (ALP) and acid phosphatase (ACP).[1][2] Their primary advantage lies in the characteristics of the reaction product. Upon enzymatic cleavage of the phosphate group, an insoluble naphthol derivative is released.[1] This product can then be coupled with a diazonium salt to form an intensely colored, non-crystalline azo dye that precipitates at the site of enzyme activity, allowing for precise localization.[1][3] This property makes them particularly valuable for histochemical applications.[4] Furthermore, the liberated naphthol derivative is often fluorescent, enabling sensitive, quantitative analysis of enzyme activity in solution-based assays.[2][5][6]

The selection of a specific Naphthol AS derivative can significantly influence the sensitivity and specificity of an assay.[2] Derivatives such as Naphthol AS-BI, Naphthol AS-MX, and Naphthol AS-TR phosphate offer varying properties, making them suitable for a range of applications from Western blotting and ELISA to the specific detection of phosphatase isoforms.[1][4]

Principle of Detection

The detection of phosphatase activity using Naphthol AS phosphate substrates can be achieved through two primary methods: colorimetric and fluorogenic detection.

Colorimetric Detection: The Simultaneous Azo-Dye Coupling Method

The most common application of Naphthol AS phosphates is in colorimetric assays, which rely on a simultaneous azo-dye coupling reaction.[3][7] The process involves two key steps:

-

Enzymatic Hydrolysis: A phosphatase enzyme cleaves the phosphate group from the this compound substrate. This reaction yields a relatively insoluble naphthol derivative.[1]

-

Azo Dye Formation: In the presence of a diazonium salt (e.g., Fast Red TR, Fast Blue BBN), the liberated naphthol derivative immediately couples to form an intensely colored, insoluble azo dye precipitate at the site of enzymatic activity.[1][3][4]

This method is widely used for the histochemical visualization of phosphatase activity in tissue sections and for detection in blotting applications.[3][8]

Fluorogenic Detection

Several Naphthol AS derivatives, upon enzymatic hydrolysis, yield a product that is inherently fluorescent.[4][5] This property allows for the direct quantitative measurement of phosphatase activity using a fluorometer. Naphthol AS-BI phosphate, for instance, is converted to Naphthol AS-BI, which has excitation and emission maxima of approximately 405 nm and 515 nm, respectively.[5] Fluorogenic detection generally offers higher sensitivity and a lower limit of detection compared to colorimetric methods.[9]

Quantitative Data Presentation

The choice of substrate is critical for assay performance. The following tables summarize key quantitative parameters for various this compound derivatives and compare them with other common phosphatase substrates.

Table 1: Spectral Properties of Naphthol AS Derivatives for Fluorogenic Assays

| Substrate | Hydrolysis Product | Excitation (nm) | Emission (nm) |

| Naphthol AS-BI Phosphate | Naphthol AS-BI (N-ASBI) | 405 | 515 |

| Naphthol AS-MX Phosphate | Naphthol AS-MX | ~375-405 | ~510-520 |

| Naphthol AS-TR Phosphate | Naphthol AS-TR | ~405 | ~580 |

Note: Spectral properties can be influenced by solvent and pH. The values presented are approximations based on available data.[2][5][6]

Table 2: Comparison of this compound Substrates for Alkaline Phosphatase

| Substrate | Optimal pH | Relative Rate of Hydrolysis | Key Features |

| Naphthol AS-BI Phosphate | 9.0 | High | Considered superior for fluorometric assays due to high hydrolysis rate and fluorescence intensity.[6] Preferred for TRAP isoform 5b.[10] |

| Naphthol AS-MX Phosphate | 9.0 | Moderate | Widely used in histochemistry and for fluorogenic detection.[6][7][11] |

| Naphthol AS-TR Phosphate | 9.0 | Moderate | Versatile for both colorimetric and fluorogenic detection.[4][6] |

Data is compiled from various sources.[6][7][10][11] "High" and "Moderate" are relative comparisons within this group.

Table 3: Performance Comparison with Other Common Phosphatase Substrates

| Substrate | Principle | Detection | Key Advantages | Primary Applications |

| Naphthol AS Phosphates | Enzymatic hydrolysis followed by azo-dye coupling or fluorescence. | Colorimetric (Precipitate), Fluorogenic | High spatial resolution (histochemistry), versatility for multiple detection modes.[3][4] | Histochemistry, IHC, Western Blotting, Quantitative Assays. |

| p-Nitrophenyl Phosphate (pNPP) | Enzymatic hydrolysis yields a yellow, soluble product (p-nitrophenol).[12] | Colorimetric (Soluble) | Simple, inexpensive, well-established for quantitative solution-based assays.[4][13] | ELISA, Quantitative Enzyme Kinetics. |

| BCIP/NBT | Enzymatic hydrolysis of BCIP yields an intermediate that reduces NBT to a dark-purple, insoluble precipitate. | Colorimetric (Precipitate) | High sensitivity, produces a very distinct and stable precipitate.[4] | Western Blotting, IHC, In Situ Hybridization. |

Experimental Protocols

The following are detailed methodologies for common phosphatase assays using this compound derivatives. These should be optimized for specific applications.

Quantitative Colorimetric Alkaline Phosphatase Assay (96-Well Plate)

This protocol is adapted for a 96-well plate format for quantitative analysis.

Materials:

-

Naphthol AS-TR phosphate solution (e.g., 10 mg/mL in DMF).[4]

-

Fast Red TR salt solution (e.g., 10 mg/mL in buffer).[4]

-

Alkaline Phosphatase Buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂).[4]

-

Alkaline Phosphatase enzyme standard and experimental samples.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare Substrate-Dye Mixture: Immediately before use, mix the Naphthol AS-TR phosphate solution and Fast Red TR salt solution in the Alkaline Phosphatase Buffer. A common starting concentration is 0.2 mg/mL for each component.[4]

-

Prepare Enzyme Dilutions: Prepare serial dilutions of the alkaline phosphatase standard and experimental samples in the Alkaline Phosphatase Buffer.

-

Assay Initiation: a. To each well of a 96-well microplate, add 50 µL of the appropriate enzyme dilution or sample. b. To start the reaction, add 50 µL of the Substrate-Dye Mixture to each well.

-

Incubation: Incubate the plate at 37°C for a suitable period (e.g., 15-30 minutes), protected from light.[9]

-

Measurement: Measure the absorbance at the appropriate wavelength for the chosen diazonium salt (e.g., ~540 nm for Fast Red TR).[9]

-

Data Analysis: Generate a standard curve from the absorbance values of the known enzyme concentrations. Use this curve to determine the phosphatase activity in the experimental samples.[4]

Histochemical Staining for Acid Phosphatase

This protocol is a generalized procedure for localizing acid phosphatase activity in frozen tissue sections.

Materials:

-

Snap-frozen tissue sections (10-16 µm).[14]

-

Naphthol AS-BI phosphate.

-

Diazonium salt (e.g., hexazonium pararosanilin or Fast Red Violet LB salt).[3][14]

-

Acid Phosphatase Buffer (e.g., Acetate Buffer, pH 5.0).

-

Fixative (optional, e.g., cold acetone (B3395972) or Baker's Solution).[3][14]

-

Mounting medium.

-

Coplin jars or staining dishes.

Procedure:

-

Sectioning: Cut frozen tissue sections in a cryostat and mount them on glass slides.

-

Fixation (Optional): If required, fix the sections according to the established protocol for the target tissue (e.g., immerse in cold fixative for a few minutes).[14] Rinse thoroughly with deionized water.

-

Prepare Incubation Solution: Dissolve Naphthol AS-BI phosphate in a suitable solvent (e.g., DMF) and then dilute into the Acid Phosphatase Buffer. Add the diazonium salt and mix well. Filter the solution into a Coplin jar.[3]

-

Incubation: Immerse the slides in the incubation solution and incubate at room temperature or 37°C for 30-60 minutes in the dark.[14]

-

Washing: After incubation, rinse the slides thoroughly in several changes of deionized water.

-

Counterstaining (Optional): If desired, counterstain with a suitable nuclear stain like Hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of alcohols and clear with xylene. Mount with a permanent mounting medium.[14]

-

Visualization: Sites of acid phosphatase activity will appear as a colored precipitate (e.g., red with Fast Red Violet LB).[3]

Application in Signaling Pathway Analysis

Phosphatases are critical regulators of cellular signaling pathways. For example, various protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases act as negative regulators of the Mitogen-Activated Protein Kinase (MAPK) pathway by dephosphorylating key kinases like MEK and ERK. Assays using this compound derivatives can be adapted to measure the activity of specific phosphatases immunoprecipitated from cell lysates, providing insights into their regulatory role in these pathways.

Conclusion

This compound derivatives are powerful and adaptable tools for phosphatase detection. Their ability to produce insoluble, distinctly colored, or fluorescent products makes them suitable for a wide array of applications, from precise histochemical localization to sensitive quantitative assays.[3][4] By understanding the principles of detection and optimizing the experimental protocols outlined in this guide, researchers can effectively leverage these substrates to investigate the crucial roles of phosphatases in biological processes and disease.

References

- 1. This compound | Alkaline Phosphatase Substrate [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. A highly fluorescent simultaneous azo dye technique for demonstration of nonspecific alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. Naphthol-ASBI phosphate as a preferred substrate for tartrate-resistant acid phosphatase isoform 5b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Naphthol AS-MX phosphate - Nordic Biosite [nordicbiosite.com]

- 12. assaygenie.com [assaygenie.com]

- 13. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

A Technical Guide to the Fluorogenic and Chromogenic Properties of Naphthol AS Phosphates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS phosphates are a versatile class of substrates widely employed for the detection of phosphatase activity, including alkaline and acid phosphatases. Their utility stems from their ability to be enzymatically hydrolyzed to produce either a fluorescent naphthol derivative (fluorogenic detection) or a reactive intermediate that couples with a diazonium salt to form a colored precipitate (chromogenic detection). This dual capability provides researchers with significant flexibility in experimental design, allowing for both quantitative in-solution assays and qualitative in-situ localization of enzyme activity in cells and tissues.

This technical guide provides an in-depth overview of the core principles, quantitative properties, and experimental applications of Naphthol AS phosphates. It is designed to assist researchers in selecting the appropriate substrate and methodology for their specific experimental needs in basic research and drug development.

Core Principles of Detection

The detection of phosphatase activity using Naphthol AS phosphates is predicated on a two-step process:

-

Enzymatic Hydrolysis: In the presence of a phosphatase, the non-fluorescent and colorless Naphthol AS phosphate (B84403) substrate is hydrolyzed, cleaving the phosphate group and releasing a highly fluorescent and reactive naphthol derivative.

-

Signal Generation:

-

Fluorogenic Detection: The liberated naphthol derivative itself is fluorescent. The increase in fluorescence intensity over time is directly proportional to the phosphatase activity and can be measured using a fluorometer.

-

Chromogenic Detection: The reactive naphthol derivative immediately couples with a diazonium salt (e.g., Fast Red TR, Fast Blue BB) present in the reaction buffer. This "azo-coupling" reaction forms a brightly colored, insoluble azo dye that precipitates at the site of enzyme activity.[1] This precipitate can be visualized by light microscopy.

-

Quantitative Data Summary

The selection of a specific Naphthol AS phosphate derivative depends on the desired spectral properties and the specific enzyme being assayed. The following tables summarize the available quantitative data for several common Naphthol AS phosphates and their hydrolysis products. It is important to note that comprehensive, directly comparable quantitative data such as quantum yields and molar extinction coefficients are not always available in the public domain and may need to be determined empirically for specific experimental conditions.

Table 1: Spectral Properties of this compound Hydrolysis Products (Fluorogenic Detection)

| This compound Derivative | Hydrolysis Product | Excitation Wavelength (nm) | Emission Wavelength (nm) | Notes |

| Naphthol AS-BI Phosphate | Naphthol AS-BI | 405 | 515 | Exhibits a deep green fluorescence.[2] |

| Naphthol AS-MX Phosphate | Naphthol AS-MX | 380 | 510 | |

| Naphthol AS-TR Phosphate | Naphthol AS-TR | 410 | 525 |

Table 2: Kinetic Parameters of Phosphatases with this compound Substrates

| Substrate | Enzyme | Enzyme Source | Km (mM) | Vmax | Detection Method |

| Naphthol AS-TR Phosphate | Not Specified | Data Not Available | Data Not Available | Data Not Available | Chromogenic/Fluorogenic |

| Naphthol AS-BI Phosphate | Rat Intestinal Alkaline Phosphatase | Rat Intestine | 0.26 - 0.28 | Data Not Available | Chromogenic |

| p-Nitrophenyl phosphate (pNPP) | Calf Intestinal Alkaline Phosphatase | Calf Intestine | 0.76 | 3.12 (units/mg) | Chromogenic (405 nm) |

Note: p-Nitrophenyl phosphate (pNPP) is a commonly used chromogenic substrate for phosphatases and is included for comparison. A lower Km value indicates a higher affinity of the enzyme for the substrate.[3]

Table 3: Solubility of Naphthol AS Phosphates

| Compound | Solvent | Solubility | Notes |

| Naphthol AS-TR Phosphate (Disodium Salt) | Water | 50 mg/mL | Forms a clear, colorless to faintly yellow solution. |

| Naphthol AS-BI Phosphate | Ethanol | ~2 mg/mL | |

| Naphthol AS-BI Phosphate | DMSO | ~20 mg/mL | |

| Naphthol AS-BI Phosphate | DMF | ~20 mg/mL | |

| Naphthol AS-BI Phosphate | 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | For aqueous buffers, it is recommended to first dissolve in DMSO and then dilute.[2] |

Table 4: Stability of this compound Solutions

| Solution Type | Storage Temperature | Stability |

| Naphthol AS-TR Phosphate (Powder) | -20°C | At least 2 years when stored correctly.[4] |

| Stock solutions in DMF or DMSO | -20°C | Generally stable for several weeks.[4] |

| Working incubation medium (with diazonium salt) | Room Temperature | Unstable, should be prepared fresh immediately before use.[4] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible results. The following are generalized protocols for key applications of Naphthol AS phosphates. Optimization for specific cell types, tissues, or experimental setups may be required.

Protocol 1: Fluorogenic Alkaline Phosphatase Assay in Solution

This protocol describes a continuous kinetic assay to measure alkaline phosphatase activity in a 96-well plate format.

Materials:

-

Naphthol AS-MX phosphate

-

DMSO (anhydrous)

-

Alkaline Phosphatase (AP) enzyme standard

-

AP Assay Buffer: 0.1 M Tris-HCl, pH 9.0

-

96-well black microplate, clear bottom

-

Fluorometer

Procedure:

-

Prepare Substrate Stock Solution: Dissolve Naphthol AS-MX phosphate in DMSO to a concentration of 10 mM. Store at -20°C in aliquots.

-

Prepare Working Substrate Solution: Dilute the 10 mM stock solution in AP Assay Buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh.

-

Prepare Enzyme Dilutions: Prepare a series of dilutions of the alkaline phosphatase standard in AP Assay Buffer.

-

Assay Setup:

-

Add 50 µL of AP Assay Buffer to each well (for blank).

-

Add 50 µL of each enzyme dilution to respective wells.

-

Add 50 µL of the sample to be tested to respective wells.

-

-

Initiate Reaction: Add 50 µL of the working substrate solution to all wells.

-

Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for the Naphthol AS-MX hydrolysis product (e.g., Ex: 380 nm, Em: 510 nm). Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

-

Data Analysis: Calculate the rate of reaction (change in fluorescence per unit time). The enzyme activity is directly proportional to this rate.

Protocol 2: Chromogenic Histochemical Staining for Acid Phosphatase

This protocol outlines a procedure for the localization of acid phosphatase activity in frozen tissue sections.

Materials:

-

Naphthol AS-TR phosphate

-

N,N-Dimethylformamide (DMF)

-

Fast Red TR salt

-

Acetate Buffer: 0.1 M, pH 5.0

-

Frozen tissue sections on slides

-

Fixative: Cold acetone (B3395972) (-20°C)

-

Aqueous mounting medium

Procedure:

-

Tissue Preparation:

-

Fix frozen tissue sections in cold acetone for 5-10 minutes.

-

Allow slides to air dry for 10-20 minutes.

-

-

Prepare Incubation Medium (prepare fresh):

-

Substrate Stock Solution: Dissolve 10 mg of Naphthol AS-TR phosphate in 1 mL of DMF.

-

Working Incubation Medium: To 40 mL of 0.1 M Acetate buffer (pH 5.0), add 20 mg of Fast Red TR salt and dissolve completely. Add 0.4 mL of the Substrate Stock Solution. Mix well and filter before use.

-

-

Incubation:

-

Immerse the slides in the freshly prepared incubation medium.

-

Incubate for 30-60 minutes at 37°C in the dark. Monitor color development under a microscope to avoid overstaining.

-

-

Washing:

-

Stop the reaction by rinsing the slides thoroughly in three changes of distilled water.

-

-

Counterstaining (Optional):

-

Counterstain with a suitable nuclear stain like Mayer's Hematoxylin.

-

Rinse with distilled water.

-

-

Mounting:

-

Mount the coverslip using an aqueous mounting medium. Avoid alcohol-based mounting media as the azo dye precipitate can be soluble in organic solvents.

-

-

Visualization:

-

Observe under a light microscope. Sites of acid phosphatase activity will appear as a red precipitate.

-

Protocol 3: Chromogenic Detection on a Western Blot

This protocol describes the use of this compound for the detection of an alkaline phosphatase-conjugated secondary antibody on a Western blot.

Materials:

-

Membrane with transferred proteins

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary antibody

-

Alkaline phosphatase (AP)-conjugated secondary antibody

-

This compound

-

Fast Red TR salt

-